molecular formula C20H24ClNO4 B1207668 Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate CAS No. 91097-81-3

Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate

Cat. No. B1207668
CAS RN: 91097-81-3
M. Wt: 377.9 g/mol
InChI Key: ZFLBZHXQAMUEFS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate, also known as Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate, is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91097-81-3

Product Name

Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

InChI

InChI=1S/C20H24ClNO4/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3

InChI Key

ZFLBZHXQAMUEFS-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O

synonyms

BRL 35135
BRL 35135, hydrombromide, (R*,R*)-(+-)-isomer
BRL-35135
BRL35135A
methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared as in Example 5 from 1-(4-carbomethoxymethoxyphenyl)propan-2-one (2.22 g) and 2-hydroxy-2-(3-chlorophenyl) ethanamine (1.71 g) and crystallised from hexane m.p. 82°-87° as a 58:42 mixture of diastereoisomers.

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